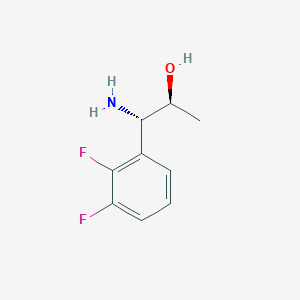

(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17499315

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F2NO |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

| Standard InChI Key | QGQMHGKLKBAITH-SSDLBLMSSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |

| Canonical SMILES | CC(C(C1=C(C(=CC=C1)F)F)N)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Stereochemistry

The compound belongs to the class of β-amino alcohols, characterized by an amine (-NH₂) and hydroxyl (-OH) group on adjacent carbon atoms. Its molecular formula is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol . The (1S,2S) configuration denotes the absolute stereochemistry at both chiral centers, distinguishing it from diastereomers like (1R,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol .

Table 1: Key Molecular Descriptors

The stereochemistry critically influences its biological activity and synthetic utility. For example, fluconazole—a triazole antifungal drug—demonstrates how subtle stereochemical changes in analogous structures affect efficacy .

Spectroscopic and Crystallographic Data

While direct crystallographic data for (1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol are unavailable, related compounds like iodiconazole (a triazole derivative) provide insights into fluorine-mediated intermolecular interactions. In iodiconazole, intramolecular O–H···N hydrogen bonds stabilize the conformation, while C–H···F interactions contribute to crystal packing . Such interactions likely persist in the target compound due to the electronegative fluorine atoms.

Synthesis and Manufacturing

Existing Synthetic Routes

-

Epoxide Ring-Opening: Reaction of epoxides with ammonia or amines .

-

Asymmetric Catalysis: Enantioselective methods using chiral catalysts .

For instance, the synthesis of fluconazole involves regiospecific reactions of oxirane salts with triazoles under acidic conditions . Adapting this approach, the target compound could theoretically be synthesized by reacting a (2,3-difluorophenyl)oxirane precursor with ammonia, though stereochemical control remains a challenge.

Chirality and Enantiomeric Resolution

The (1S,2S) configuration necessitates enantioselective synthesis or resolution techniques. Chromatographic methods (e.g., chiral HPLC) or enzymatic resolution could separate diastereomers. The patent literature emphasizes the importance of avoiding iso-product contamination, as seen in fluconazole synthesis .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its hydroxyl and amine groups suggest moderate polarity. Fluorine atoms enhance lipid solubility, potentially improving membrane permeability—a trait leveraged in CNS-active drugs. Stability under physiological conditions warrants further study.

Acid-Base Behavior

The amine (pKa ~9–10) and hydroxyl (pKa ~15–16) groups confer zwitterionic potential at physiological pH. This property could influence pharmacokinetics, as seen in β-blockers like propranolol.

Challenges and Future Prospects

Knowledge Gaps

-

No pharmacokinetic or toxicity data exist for this specific isomer.

-

Synthetic methods require optimization for scalability and enantiomeric excess.

Recommended Studies

-

Enantioselective Synthesis: Develop catalytic asymmetric routes.

-

Biological Screening: Evaluate antimicrobial, anticancer, or neurological activity.

-

Crystallography: Resolve its 3D structure to guide drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume